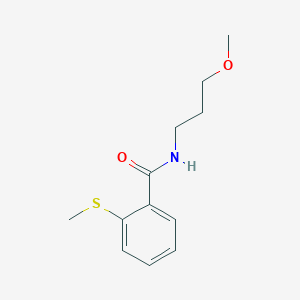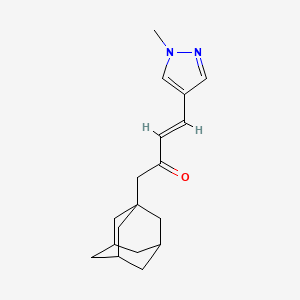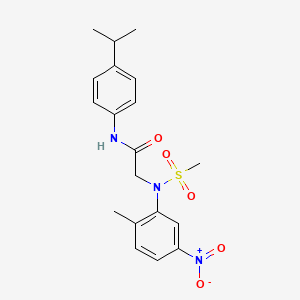![molecular formula C19H15NO3 B4625167 1-(2-呋喃基)-3-[(4-苯氧基苯基)氨基]-2-丙烯-1-酮](/img/structure/B4625167.png)
1-(2-呋喃基)-3-[(4-苯氧基苯基)氨基]-2-丙烯-1-酮
描述
Synthesis Analysis
Synthesis of compounds related to "1-(2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one" involves various organic synthesis techniques. A study by El-Sayed et al. (2007) discusses the synthesis of a structurally similar compound, where the focus was on understanding molecular interactions in different solvent environments, indicating a complex synthetic process that could be adapted for the synthesis of our target compound (El-Sayed, Blaudeck, Cichos, & Spange, 2007).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using spectroscopic methods. For example, the structural analysis of similar compounds has been conducted using IR, UV, NMR, and mass spectrometry, providing insights into the molecular configurations and the electronic environment of the functional groups involved (Marchalin, Mlynárik, Stanova, & Ilavský, 1992).
Chemical Reactions and Properties
Compounds with a similar structure exhibit a range of chemical reactions, attributable to the active functional groups they contain. For instance, the reactivity of the furyl group and the phenoxyphenyl group can lead to various chemical transformations, contributing to the compound's versatility in synthetic applications. Studies like those conducted by Rubtsova et al. (2020) on pyrrolidin-2-ones derivatives provide a basis for understanding the chemical reactivity of such compounds (Rubtsova et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and optical properties, of compounds like "1-(2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one" can be inferred from studies on similar compounds. The solvatochromism and photophysical properties study by El-Sayed et al. (2007) provides insights into how the compound's structure affects its behavior in different solvents, indicating its potential applications in materials science (El-Sayed et al., 2007).
科学研究应用
杀菌活性:研究表明,1-(2-呋喃基)-3-[(4-苯氧基苯基)氨基]-2-丙烯-1-酮的衍生物表现出显着的杀菌活性。具体而言,已合成新的 3-苯基-1-(2-呋喃基)丙烯酮及其衍生物,并在体外对各种真菌(如灰葡萄孢菌、角质瓦莎菌、葱白腐霉和辣椒疫霉)进行了测试。通过构效关系 (SAR) 研究评估杀菌活性,表明某些取代基增强了化合物对这些真菌的功效 (Sung 等人,1994 年).
光化学性质:另一个感兴趣的领域是查耳酮类似物的分子堆积和光化学性质的研究,包括与 1-(2-呋喃基)-3-[(4-苯氧基苯基)氨基]-2-丙烯-1-酮相关的性质。研究重点关注压力对这些性质的影响,揭示了这些化合物在各种条件下的 [2+2] 光二聚化潜力 (Bąkowicz 等人,2015 年).
抗真菌和抗菌活性:合成和评估衍生物的杀真菌和抗菌活性一直是重点。例如,某些前体的环化反应产生了对植物病原真菌具有显着活性的化合物,展示了农业应用的潜力 (Singh 等人,2000 年).
抗氧化活性和钙拮抗作用:研究还探讨了相关化合物的抗氧化活性和钙拮抗性质。这些研究旨在更好地了解此类生物活性的结构要求,可能导致治疗应用 (Kato 等人,1999 年).
拓扑异构酶抑制和抗癌活性:对衍生物的合成和生物学评估的研究显示出很强的拓扑异构酶 I 和 II 抑制活性,特定的结构特征增强了这种活性。这些发现表明基于这些分子框架开发新的抗癌剂的潜力 (Kadayat 等人,2015 年).
属性
IUPAC Name |
(E)-1-(furan-2-yl)-3-(4-phenoxyanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-18(19-7-4-14-22-19)12-13-20-15-8-10-17(11-9-15)23-16-5-2-1-3-6-16/h1-14,20H/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLDJSWCDKJBTJ-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=CC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C/C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2196832 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine](/img/structure/B4625085.png)

![3-allyl-5-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4625099.png)
![2-[(cycloheptylamino)methyl]benzoic acid hydrochloride](/img/structure/B4625107.png)


![N-(4-bromophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4625128.png)
![N-(4-chlorophenyl)-N'-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B4625137.png)
![1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625173.png)
![2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B4625178.png)
![4-{4-(4-ethoxyphenyl)-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4625189.png)

![N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4625203.png)